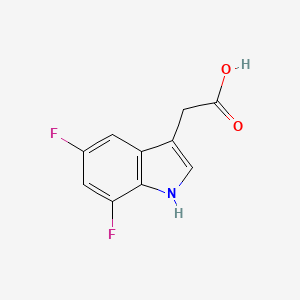

2-(5,7-Difluoro-1H-indol-3-yl)acetic acid

Description

Indole-3-acetic acid (IAA) is the most common and physiologically active member of the auxin class of plant hormones. nih.gov It functions as a critical signaling molecule that regulates nearly all aspects of plant growth and development, including cell elongation, division, and differentiation. nih.gov The central role of IAA has made its derivatives, both natural and synthetic, essential tools in chemical biology and agriculture. jst.go.jpresearchgate.net

Synthetic derivatives are widely used to study the mechanisms of auxin action, plant stress responses, and to develop commercial plant growth regulators that can enhance crop yields or stimulate root formation in cuttings. jst.go.jpuobaghdad.edu.iq Furthermore, the indole (B1671886) acetic acid scaffold has been explored for other biological activities, including potential antimicrobial properties, demonstrating its versatility as a core structure in developing new biologically active agents. researchgate.net

The incorporation of fluorine into biologically active molecules is a well-established strategy in medicinal and agricultural chemistry to enhance a compound's properties. Fluorine's unique characteristics—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and physicochemical properties like lipophilicity.

While specific published research on 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid is limited, its structure suggests clear and significant research trajectories based on studies of analogous compounds. These investigations primarily follow two distinct paths: plant science and medicinal chemistry.

Medicinal Chemistry and Therapeutics: A second major trajectory involves exploring its potential as a therapeutic agent. The fluorinated indole scaffold is a key feature in many pharmacologically active compounds. For instance, 5-Fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy, where its oxidation by specific enzymes generates a highly cytotoxic agent. nih.gov Research into this compound could therefore focus on its cytotoxic potential against cancer cell lines or its activity as an inhibitor or modulator of specific enzymes or receptors where the indole nucleus is known to bind.

The principal objective of academic inquiry into this compound is to elucidate the structure-activity relationship conferred by the specific 5,7-difluoro substitution pattern on the indole ring. The key scientific questions to be addressed include:

How does the placement of two fluorine atoms at the 5 and 7 positions affect the molecule's auxin-like activity compared to the non-fluorinated parent compound and mono-fluorinated analogues?

Does the difluorination pattern enhance the compound's metabolic stability, making it a more persistent and potentially more effective plant growth regulator?

What is the compound's potential as a scaffold for new therapeutic agents? This involves screening for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, and identifying its molecular targets. orientjchem.orgmdpi.com

How do the electronic and steric effects of the fluorine atoms influence the molecule's binding affinity to auxin receptors or other biological targets?

Ultimately, the goal is to understand how this specific fluorination pattern can be exploited to create novel and effective agents for use in agriculture or medicine.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 215363-30-7 |

| Molecular Formula | C₁₀H₇F₂NO₂ |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=C(C2=C1NC=C2CC(=O)O)F)F |

Table 2: Comparison of Related Indole Acetic Acid Compounds

| Compound Name | Molecular Formula | Key Research Application |

|---|---|---|

| Indole-3-acetic acid (IAA) | C₁₀H₉NO₂ | Natural plant hormone (auxin), baseline for activity comparison. nih.gov |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | C₁₀H₈ClNO₂ | Natural auxin with high potency, used in comparative bioassays. nih.govtandfonline.com |

| 4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA) | C₁₁H₈F₃NO₂ | Synthetic auxin with strong root-promoting activity. tandfonline.com |

| 5-Fluoroindole-3-acetic acid | C₁₀H₈FNO₂ | Investigated as a prodrug for targeted cancer therapy. nih.gov |

| This compound | C₁₀H₇F₂NO₂ | Subject of inquiry for novel auxin or therapeutic activities. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5,7-difluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDMXSJQNSXGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CC(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid

Historical Development of Indole (B1671886) Acetic Acid Synthesis Relevant to 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid

The synthesis of indole-3-acetic acid and its derivatives is historically rooted in several classic organic reactions. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone in indole chemistry. wikipedia.orgmdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from a substituted phenylhydrazine (B124118) and an appropriate aldehyde or ketone. wikipedia.orgmdpi.com For the synthesis of this compound, this would conceptually involve the reaction of (2,4-difluorophenyl)hydrazine with a suitable carbonyl compound that can provide the acetic acid side chain, such as levulinic acid or a derivative thereof.

Other classical methods that have contributed to the broader understanding of indole synthesis include:

The Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be further modified. wikipedia.org

The Leimgruber-Batcho Indole Synthesis: A versatile and high-yielding method that starts from an o-nitrotoluene, which is converted to an enamine and then undergoes reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net This method is particularly popular in the pharmaceutical industry due to its mild conditions and the commercial availability of many starting materials. wikipedia.org

The Japp-Klingemann Reaction: This reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. The resulting hydrazones can then be cyclized to indoles via the Fischer indole synthesis. wikipedia.org

These foundational methods have been refined and adapted over the years, paving the way for the synthesis of complex and specifically substituted indoles like this compound.

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

The synthesis of this compound can be approached through both convergent and divergent strategies.

Divergent Synthesis: In a divergent pathway, a common intermediate is used to generate a variety of related structures. For example, from 5,7-difluoroindole (B1306068), one could introduce different functional groups at the C3 position. To obtain the target molecule, an acetic acid moiety would be introduced. This strategy is efficient for creating a library of compounds for structure-activity relationship studies. The synthesis of 4-trifluoromethylindole-3-acetic acid from 4-trifluoromethylindole exemplifies a similar divergent approach where the indole core is first synthesized and then functionalized. nih.gov

| Synthetic Strategy | Description | Key Features |

| Convergent | Separate synthesis of the 5,7-difluoroindole core and the acetic acid side chain, followed by their coupling. | Independent optimization of fragment synthesis, potentially higher overall yields. |

| Divergent | Synthesis of a common intermediate (5,7-difluoroindole) which is then functionalized to produce various derivatives, including the target compound. | Efficient for generating a library of related compounds for screening and SAR studies. |

Precursor Design and Synthesis for the 5,7-Difluoroindole Core

The synthesis of the 5,7-difluoroindole core is a critical step. A common precursor for this is 2,4-difluoroaniline (B146603). google.com This can be prepared by the reduction of 2,4-difluoronitrobenzene. One method for the synthesis of 2,4-difluoroaniline involves the reaction of 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent, followed by catalytic hydrogenation. google.com

Once 2,4-difluoroaniline is obtained, it can be converted to (2,4-difluorophenyl)hydrazine, the key precursor for the Fischer indole synthesis. This transformation is typically achieved through diazotization of the aniline (B41778) followed by reduction.

Alternatively, the Leimgruber-Batcho synthesis offers a robust route starting from a substituted o-nitrotoluene. wikipedia.orgresearchgate.net For the 5,7-difluoroindole core, the synthesis could commence with 2,4-difluoro-1-methyl-3-nitrobenzene or a related derivative.

Strategies for Introducing the Acetic Acid Moiety to the Indole Scaffold

There are several established methods for introducing an acetic acid group at the C3 position of an indole ring.

Direct Alkylation: The most straightforward approach is the direct alkylation of the pre-formed 5,7-difluoroindole with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base. The resulting ester is then hydrolyzed to the carboxylic acid.

Friedel-Crafts Acylation: The indole core can undergo a Friedel-Crafts reaction with a suitable acylating agent. For instance, reaction with trifluoroacetic anhydride (B1165640) can introduce a trifluoroacetyl group at the C3 position, which can then be further manipulated. nih.gov While not a direct route to the acetic acid, it demonstrates the reactivity of the C3 position.

From Indole-3-carboxaldehyde: If 5,7-difluoroindole-3-carboxaldehyde is synthesized, it can be converted to the corresponding nitrile, which can then be hydrolyzed to the acetic acid. The synthesis of 4-trifluoromethylindole-3-acetic acid via the corresponding acetonitrile (B52724) is a documented example of this strategy. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include:

Catalyst: In catalytic reactions, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, the choice of catalyst and its loading are critical. For the Fischer synthesis, both Brønsted and Lewis acids are commonly used. wikipedia.org

Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and selectivity.

Temperature: Many indole syntheses require elevated temperatures, but careful control is necessary to minimize side reactions and decomposition. nih.gov

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

For the alkylation of the indole nitrogen with ethyl bromoacetate, a related reaction, the choice of base and solvent has been shown to be critical for achieving high yields. nih.gov Similar optimization would be necessary for the C3-alkylation of 5,7-difluoroindole.

| Parameter | Considerations for Optimization |

| Catalyst | Type (Brønsted vs. Lewis acid, specific metal catalyst), loading, and stability. |

| Solvent | Polarity, boiling point, and ability to dissolve reactants and intermediates. |

| Temperature | Balancing reaction rate with the stability of reactants, intermediates, and products. |

| Reaction Time | Monitoring for completion to maximize yield and minimize by-product formation. |

| Base | For alkylation reactions, the choice of base can influence N- vs. C-alkylation and overall yield. |

Novel Catalytic Approaches in the Synthesis of this compound

Modern synthetic organic chemistry has seen the development of numerous novel catalytic methods that can be applied to the synthesis of substituted indoles.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, which can be employed to construct the indole ring or to functionalize it. For example, a Buchwald modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. mdpi.com Palladium-catalyzed reactions have also been used in the synthesis of various substituted indoles and related heterocycles. mdpi.comnih.gov

Boron-Catalyzed C3 Alkylation: Tris(pentafluorophenyl)borane (B(C6F5)3) has been shown to be an effective catalyst for the direct C3 alkylation of indoles with amine-based alkylating agents. nih.govnih.gov This metal-free approach offers a complementary method to traditional acid-catalyzed alkylations.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a shorter time frame. nih.gov This technique has been successfully applied to various classical indole syntheses, including the Fischer, Leimgruber-Batcho, and Bischler-Mohlau reactions. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. researchgate.netlookchem.com Ionic liquids, in particular, have shown promise as solvents and catalysts for various reactions in indole synthesis, including electrophilic fluorination. researchgate.netlookchem.com

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a measure of atom economy. Convergent syntheses can often be designed to have a higher atom economy than linear syntheses.

Energy Efficiency: Microwave-assisted synthesis is an example of a more energy-efficient method compared to conventional heating, as it can significantly reduce reaction times. nih.gov

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Structural Elucidation and Conformational Analysis of 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the connectivity of atoms and offers insights into the electronic environment of the nuclei.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm), indicative of its acidic nature. researchgate.net The proton at the C2 position of the indole ring would resonate as a singlet, while the aromatic proton at C4 and C6 would appear as multiplets, showing coupling to the adjacent fluorine atoms. The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain are expected to produce a singlet around δ 3.7 ppm. frontiersin.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. chemicalbook.com The carbons of the indole ring will have characteristic shifts, with those directly bonded to fluorine (C5 and C7) exhibiting large one-bond ¹J(C-F) coupling constants. The presence of electronegative fluorine atoms generally causes a downfield shift for the carbon to which they are attached and can influence the shifts of neighboring carbons. chemrevise.org

¹⁹F NMR Spectroscopy : ¹⁹F NMR is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the F5 and F7 nuclei, with their chemical shifts and coupling patterns providing information about their environment.

The following table summarizes the predicted NMR data based on known values for similar indole and fluorinated aromatic structures. frontiersin.orgchemicalbook.comchemrevise.orgbeilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive and based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| N-H | 10.5 - 11.5 (broad s) | - | Shift is solvent-dependent. |

| C2-H | 7.2 - 7.4 (s) | 123 - 125 | |

| C4-H | 7.1 - 7.3 (dd) | 98 - 102 (d) | Coupling to H6 and F5 expected. |

| C5-F | - | 155 - 160 (d, ¹JCF ≈ 240 Hz) | Large C-F coupling constant. |

| C6-H | 6.8 - 7.0 (dd) | 97 - 101 (dd) | Coupling to H4 and F7 expected. |

| C7-F | - | 158 - 163 (d, ¹JCF ≈ 245 Hz) | Large C-F coupling constant. |

| C8 | - | 128 - 132 | |

| C9 | - | 125 - 129 | |

| C3 | - | 107 - 110 | |

| -CH₂- | 3.7 - 3.9 (s) | 30 - 33 | |

| -COOH | 11.0 - 12.0 (broad s) | 173 - 176 | Carboxylic acid proton may exchange. |

s: singlet, d: doublet, dd: doublet of doublets

Single-Crystal X-ray Diffraction Studies on this compound and its Co-crystals

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, the crystal structures of numerous indole derivatives have been extensively studied. nih.govacs.orgresearchgate.net

Based on analogues like indole-3-acetic acid, it is highly probable that this compound crystallizes to form hydrogen-bonded dimers. nih.gov The carboxylic acid moieties of two molecules would interact via strong O-H···O hydrogen bonds, creating a characteristic centrosymmetric R²₂(8) ring motif. Furthermore, the indole N-H group is expected to act as a hydrogen bond donor, likely interacting with the carbonyl oxygen of a neighboring dimer, leading to the formation of extended chains or sheets. researchgate.net The fluorine atoms would influence the crystal packing through dipole-dipole interactions and potential weak C-H···F hydrogen bonds.

Studies on related indole derivatives show they commonly crystallize in monoclinic or orthorhombic space groups, such as P2₁/c. nih.govacs.org

Table 2: Typical Crystallographic Parameters for Related Indole Derivatives Illustrative data from published structures of indole analogues. nih.govmdpi.commdpi.com

| Parameter | Example Value (Indole-2-carboxylic acid researchgate.net) | Example Value (Triazolo-pyridazino-indole mdpi.com) |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pna2₁ | P-1 |

| a (Å) | 30.144 | 5.9308 |

| b (Å) | 6.466 | 10.9695 |

| c (Å) | 3.819 | 14.7966 |

| α (°) | 90 | 100.50 |

| β (°) | 90 | 98.61 |

| γ (°) | 90 | 103.81 |

| Dominant Interactions | O–H···O, N–H···O | N-H···N, π-π stacking |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions, particularly hydrogen bonding. The spectra are interpreted by assigning observed vibrational bands to specific molecular motions.

For this compound, the spectra would be dominated by vibrations of the indole core and the acetic acid side chain.

O-H and N-H Stretching : A very broad and intense absorption band is expected in the FT-IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. nih.gov The N-H stretching vibration of the indole ring typically appears as a sharper peak around 3400 cm⁻¹. researchgate.net

C=O Stretching : The carbonyl (C=O) stretch is a strong, prominent band in both IR and Raman spectra. For a dimeric carboxylic acid, this band is typically found around 1700-1720 cm⁻¹. frontiersin.org

C-F Stretching : Strong absorptions corresponding to C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region of the FT-IR spectrum.

Aromatic Vibrations : The C=C stretching vibrations of the aromatic indole ring will appear in the 1450-1620 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table is predictive and based on data from analogous compounds. researchgate.netnih.govmdpi.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Description |

| ν(O-H) | 2500-3300 | FT-IR | Broad, strong; indicative of H-bonded dimer. |

| ν(N-H) | ~3400 | FT-IR, Raman | Indole N-H stretch. |

| ν(C-H) aromatic | 3050-3150 | FT-IR, Raman | Aromatic C-H stretch. |

| ν(C-H) aliphatic | 2900-3000 | FT-IR, Raman | Methylene C-H stretch. |

| ν(C=O) | 1700-1720 | FT-IR, Raman | Strong; carboxylic acid carbonyl stretch. |

| δ(N-H) | 1500-1550 | FT-IR | In-plane N-H bend. |

| ν(C=C) aromatic | 1450-1620 | FT-IR, Raman | Benzene (B151609) and pyrrole (B145914) ring stretching. |

| ν(C-F) | 1100-1300 | FT-IR | Strong C-F stretching vibrations. |

ν: stretching, δ: bending

High-Resolution Mass Spectrometry (HRMS) and MS/MS for Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. ub.edumdpi.com For this compound (C₁₀H₇F₂NO₂), HRMS would confirm the molecular ion peak at a calculated m/z of 211.0445, distinguishing it from other species with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions, providing structural information. tutorchase.com The fragmentation of indole-3-acetic acid derivatives is well-understood. scirp.orgnih.gov The primary and most characteristic fragmentation pathway involves the loss of the acetic acid side chain.

Decarboxylation : A common fragmentation is the loss of a carboxyl group (-COOH, 45 Da), or more frequently, the loss of carbon dioxide (CO₂, 44 Da) followed by rearrangement.

Major Fragment : The most prominent fragment in the MS/MS spectrum is expected to be the [M-COOH]⁺ ion, corresponding to the 5,7-difluoroskatole cation (m/z 166). This fragment is particularly stable due to the aromaticity of the indole ring system. scirp.org

Table 4: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound

| Ion | Predicted m/z (Positive Mode) | Formula of Ion | Description |

| [M+H]⁺ | 212.0523 | C₁₀H₈F₂NO₂⁺ | Protonated molecular ion. |

| [M-H₂O+H]⁺ | 194.0417 | C₁₀H₆F₂NO⁺ | Loss of water. |

| [M-COOH]⁺ | 166.0570 | C₉H₆F₂N⁺ | Loss of the carboxyl group; 5,7-difluoroskatole cation. |

Conformational Preferences and Dynamics of this compound in Solution and Solid State

Solid State : In the solid state, the molecule will adopt a single, low-energy conformation dictated by the forces of crystal packing and the optimization of intermolecular hydrogen bonds. nih.govacs.org As determined by X-ray diffraction for related indoleacetic acids, the side chain typically adopts a conformation that is either roughly perpendicular or syn-planar to the indole ring to facilitate efficient crystal packing and hydrogen bonding networks. nih.gov

Solution : In solution, the molecule is dynamic, and an equilibrium exists between several low-energy conformers. Theoretical studies on the parent indole-3-acetic acid have shown that multiple conformers, defined by the orientation of the acetyl moiety with respect to the indole ring, are close in energy. nih.gov The two primary conformers are often described by the torsion angle τ (C2-C3-Cα-COOH). The fluorine substituents at positions 5 and 7 are expected to influence the conformational equilibrium through steric and electronic effects, potentially favoring specific orientations of the side chain. rsc.org The dynamics of this equilibrium can be studied using variable-temperature NMR experiments, which may show broadening or coalescence of signals as the rate of interconversion between conformers changes.

Computational and Theoretical Investigations of 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. researchgate.netnih.gov For 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid, these methods are used to determine the optimized molecular geometry, electronic energy, and the distribution of electron density. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly employed to balance computational cost and accuracy for organic molecules. dntb.gov.ua

These calculations yield precise information on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional structure of the molecule. The results of such calculations can confirm a planar conformation for the indole (B1671886) ring system, while detailing the orientation of the acetic acid side chain. nih.gov The electronic properties derived from these computations, including dipole moment and orbital energies, provide a quantitative measure of the molecule's polarity and its susceptibility to chemical reactions. mdpi.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table presents hypothetical, representative data that would be obtained from a DFT/B3LYP/6-311G(d,p) calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | 1.39 Å |

| C3-C(acetic) | 1.51 Å | |

| C(acetic)-C(OOH) | 1.50 Å | |

| C(OOH)=O | 1.22 Å | |

| C5-F | 1.36 Å | |

| C7-F | 1.36 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | C2-C3-C(acetic) | 125.4° |

| C3-C(acetic)-C(OOH) | 112.1° | |

| C(acetic)-C(OOH)=O | 124.5° | |

| Dihedral Angle | N1-C2-C3-C(acetic) | 179.8° |

| C2-C3-C(acetic)-C(OOH) | -95.3° |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations provide a static picture of the most stable structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, providing a detailed understanding of its conformational flexibility. researchgate.netresearchgate.net For this compound, a key focus of MD is the conformational sampling of the rotatable bonds, particularly those in the acetic acid side chain. unito.it

These simulations, often performed in a solvent like water to mimic physiological conditions, reveal the accessible conformations of the molecule and the energetic barriers between them. nih.gov The results can be analyzed to identify the most populated conformational states, which are crucial for understanding how the molecule might fit into a biological receptor. researchgate.net Furthermore, MD simulations can elucidate intermolecular interactions, such as hydrogen bonding patterns between the molecule's carboxylic acid or N-H groups and surrounding water molecules, which influences its solubility and bioavailability.

Table 2: Key Dihedral Angles for Conformational Analysis in Molecular Dynamics Simulations This table lists the principal dihedral angles that define the conformation of the acetic acid side chain.

| Dihedral Angle | Atoms Involved | Description |

| χ1 | C2-C3-C8-C9 | Rotation around the bond connecting the indole ring to the side chain |

| χ2 | C3-C8-C9-O2 | Rotation around the Cα-Cβ bond of the acetic acid moiety |

Prediction of Spectroscopic Properties via Computational Methods

Computational methods, especially DFT, are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govmdpi.com For this compound, theoretical calculations can generate predicted spectra for infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy.

Calculated IR spectra help in assigning vibrational frequencies to specific functional groups, such as the N-H stretch of the indole ring, the C=O stretch of the carboxylic acid, and C-F stretching modes. researchgate.net Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing a powerful tool for confirming the chemical environment of each atom in the molecule's structure. nih.gov Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the absorption bands observed in a UV-Vis spectrum. mdpi.com

Table 3: Predicted Vibrational Frequencies and Assignments from DFT Calculations This table shows representative theoretical IR frequencies. Experimental values may vary.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3450 | N-H Stretch | Indole N-H |

| 3050 | O-H Stretch | Carboxylic Acid O-H |

| 1715 | C=O Stretch | Carboxylic Acid C=O |

| 1460 | C=C Aromatic Stretch | Indole Ring |

| 1250 | C-F Stretch | Aryl-Fluoride |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (FMO) analysis are essential computational tools for understanding a molecule's reactivity. researchgate.net The MEP map illustrates the charge distribution across the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show negative potential (red/yellow regions) concentrated around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atoms. Positive potential (blue regions) would be located around the acidic proton of the carboxyl group and the indole N-H proton, indicating these as sites for electrophilic interaction.

FMO analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. dntb.gov.ua This analysis helps in predicting how the molecule will participate in chemical reactions and electronic transitions.

Table 4: Calculated Frontier Molecular Orbital Properties This table presents hypothetical energy values derived from a DFT calculation.

| Parameter | Energy Value (eV) | Implication |

| HOMO Energy | -6.25 | Electron-donating capability |

| LUMO Energy | -1.10 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.15 | Chemical stability and reactivity |

Cheminformatics Approaches for Predictive Modeling of this compound Characteristics

Cheminformatics utilizes computational algorithms to predict the physicochemical and pharmacokinetic properties of a molecule based on its structure. These predictions are valuable in the early stages of drug discovery for assessing a compound's "drug-likeness." For this compound, various properties can be calculated, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov

These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to forecast oral bioavailability. Predictive models can also estimate properties like aqueous solubility and potential for metabolism by cytochrome P450 enzymes. mdpi.com Furthermore, cheminformatics tools can use similarity searching and machine learning models to predict potential biological activities by comparing the molecule to databases of compounds with known functions. mdpi.com

Table 5: Predicted Physicochemical Properties using Cheminformatics Tools These values are calculated based on the chemical structure.

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₇F₂NO₂ | - |

| Molecular Weight | 227.17 g/mol | Affects diffusion and transport |

| logP (Lipophilicity) | 2.15 | Influences membrane permeability and solubility |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | Relates to transport properties and bioavailability |

| Hydrogen Bond Donors | 2 | Potential for hydrogen bonding interactions |

| Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding interactions |

Molecular Docking and Binding Affinity Predictions with Model Biological Targets (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger biological target, such as a protein or enzyme. nih.govnih.gov This in silico method is central to structure-based drug design, allowing researchers to hypothesize how a compound might exert a biological effect. nih.govresearchgate.net For this compound, potential targets could include enzymes like cyclooxygenases (COX) or kinases, which are often modulated by indole-based compounds.

The docking process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the resulting poses based on a scoring function, which estimates the binding free energy. The results provide a predicted binding energy (often in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. These predictions can guide the design of more potent and selective analogs. researchgate.net

Table 6: Hypothetical Molecular Docking Results with a Model Protein Target (e.g., a Kinase) This table illustrates typical output from a molecular docking simulation.

| Parameter | Result | Description |

| Protein Target | Example Kinase (PDB ID: XXXX) | A model enzyme target |

| Predicted Binding Energy | -8.5 kcal/mol | A measure of the predicted binding affinity; more negative is stronger. |

| Key Hydrogen Bonds | Carboxyl O with Lysine (B10760008) (backbone NH) | The carboxylic acid group forms a key anchor in the binding site. |

| Indole N-H with Glutamate (side chain C=O) | The indole N-H acts as a hydrogen bond donor. | |

| Other Interactions | Pi-stacking between indole ring and Phenylalanine | Hydrophobic interaction contributing to binding stability. |

| Halogen bond between C5-F and Asparagine | Potential stabilizing interaction involving a fluorine atom. |

Mechanistic Research on the Interactions of 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid with Biological Systems Non Clinical Focus

Investigation of Enzyme Inhibition or Activation Profiles (In Vitro Assays with Isolated Enzymes/Receptors)

No data is available on the in vitro inhibition or activation of isolated enzymes or receptors by 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid.

Receptor Binding Studies (In Vitro Assays with Recombinant or Native Receptors)

There are no published receptor binding affinities or studies involving this compound.

Cellular Uptake and Intracellular Localization Studies (In Vitro Cell Lines)

Information regarding the uptake and intracellular distribution of this compound in in vitro cell lines is not available in the current scientific literature.

Modulation of Specific Signaling Pathways (In Vitro Cell-Based Assays)

There are no reports detailing the modulation of any specific signaling pathways by this compound in cell-based assays.

Effects on Gene Expression and Protein Synthesis (Transcriptomic and Proteomic Analyses in Model Systems)

No transcriptomic or proteomic data exists that describes the effects of this compound on gene expression or protein synthesis.

Interaction with Biomembranes and Lipids (Biophysical Studies)

Biophysical studies on the interaction of this compound with biomembranes or lipids have not been reported.

Metabolic Transformations of this compound in Model Organisms (e.g., Microbial, Plant, or Non-Human Animal Tissue Homogenates)

There is no available information on the metabolic fate or transformation of this compound in any model biological system.

Structure Activity Relationship Sar Studies and Analogs of 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid

Systematic Structural Modifications to the Indole (B1671886) Core of 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid

Systematic modifications to the indole core of indole-3-acetic acid (IAA) derivatives have been a key strategy in medicinal chemistry to develop analogs with enhanced potency and selectivity. The indole nucleus serves as a versatile scaffold that can be altered at various positions to modulate biological activity.

Research into indole derivatives has revealed that modifications to the heteroaryl ring can significantly impact their biological profiles. For instance, in the development of inhibitors for enzymes like DapE, a bacterial enzyme essential for lysine (B10760008) biosynthesis, various indoline (B122111) sulfonamides have been synthesized and evaluated. luc.edu This highlights the importance of the indole core as a template for designing enzyme inhibitors.

Furthermore, the synthesis of trisubstituted 1H-indole-3-carboxylic esters demonstrates the chemical tractability of the indole ring system for creating diverse analogs. mdpi.com In these studies, modifications often involve the introduction of different substituents on the benzene (B151609) portion of the indole ring or at the nitrogen atom, leading to a wide range of derivatives with potentially different biological activities. The ability to introduce substituents at positions 1, 2, and 5 of the indole ring allows for a fine-tuning of the molecule's electronic and steric properties. mdpi.com

The indole core is also a prominent feature in compounds designed to target other biological systems. For example, analogs of didehydroepiandrosterone incorporating a 5-indole side chain have shown promising anti-proliferative effects in cancer cell lines. nih.gov This suggests that the indole moiety can confer potent cytotoxic effects when appended to other pharmacologically active scaffolds.

Variations in the Fluoro-Substitution Pattern on the Indole Ring and Their Mechanistic Impact

The position and number of fluorine substituents on the indole ring of indole-3-acetic acid analogs play a critical role in determining their biological and physicochemical properties. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

Studies on ring-substituted indole-3-acetic acids have shown that the position of fluorine substitution affects the electronic properties of the molecule. nih.gov For instance, 4- and 7-fluoroindole-3-acetic acids exhibit blue shifts in their absorption spectra compared to the parent indole-3-acetic acid, while other derivatives show red shifts. nih.gov The fluorescence quantum yield is also sensitive to the position of the fluorine atom, with 6-fluoroindole-3-acetic acid showing a significantly higher quantum yield. nih.gov These spectroscopic changes reflect alterations in the electronic distribution within the indole ring, which can, in turn, affect interactions with biological targets.

The biological activity of fluorinated indole auxins has been shown to be dependent on the substitution pattern. For example, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) displays strong root formation-promoting activity, whereas its activity in other bioassays is weaker compared to other 4-substituted analogs like 4-chloroindole-3-acetic acid (4-Cl-IAA) and 4-methylindole-3-acetic acid (4-CH3-IAA). nih.gov This indicates that not just the presence of a halogen, but its specific type and position, dictates the biological outcome.

The synthesis of compounds like 5,5″-Difluoro-1H,1″H-[3,3′:3′,3″-terindol]-2′(1′H)-one further illustrates the exploration of di- and poly-fluorinated indole structures in chemical synthesis, expanding the library of available analogs for biological screening. journal-vniispk.ru The presence of multiple fluorine atoms can lead to unique conformational preferences and intermolecular interactions, such as C–H···F hydrogen bonds, which can stabilize the binding of the molecule to its target.

| Compound | Substitution Pattern | Observed Effect |

| 4-Fluoroindole-3-acetic acid | Single fluorine at C4 | Blue shift in absorption spectra nih.gov |

| 7-Fluoroindole-3-acetic acid | Single fluorine at C7 | Blue shift in absorption spectra nih.gov |

| 6-Fluoroindole-3-acetic acid | Single fluorine at C6 | Significantly increased fluorescence quantum yield nih.gov |

| 4-Trifluoromethylindole-3-acetic acid | Trifluoromethyl group at C4 | Strong root formation-promoting activity nih.gov |

Modification of the Acetic Acid Side Chain and its Influence on Biological Activity

The acetic acid side chain at the 3-position of the indole ring is a critical determinant of the biological activity of indole-3-acetic acid (IAA) and its analogs. Modifications to this side chain, including changes in its length, acidity, and steric bulk, can profoundly impact the compound's interaction with its biological targets.

In the context of plant auxins, the carboxylic acid group is essential for activity. However, the length of the alkyl chain connecting the carboxyl group to the indole ring can be varied. For example, indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA) are known auxins, although they often exhibit different potencies and specificities compared to IAA. mdpi.com The enzymatic degradation of these compounds also differs, with some bacterial enzymes capable of converting a range of indole derivatives with varying side chains. mdpi.com

In the development of synthetic auxin herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), the core structure mimics IAA, but with modifications to both the ring and the side chain that confer increased stability and altered biological activity. wikipedia.org This demonstrates that the acetic acid moiety is a key pharmacophoric feature that can be retained while other parts of the molecule are modified to achieve desired properties.

Furthermore, research into bioisosteres of the carboxylic acid group has been an active area of investigation. Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or cyclopentane-1,3-diones, can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. researchgate.net This strategy aims to improve characteristics like membrane permeability and metabolic stability while retaining the necessary interactions with the target protein.

Synthesis and Biological Evaluation of Isosteres and Bioisosteres of this compound

The synthesis and evaluation of isosteres and bioisosteres of this compound represent a rational approach to drug design, aiming to improve upon the parent compound's properties. Isosteres are molecules or groups of atoms that have similar shapes and volumes, while bioisosteres are those that also produce similar biological effects.

A key strategy in this area is the replacement of the indole scaffold or the acetic acid side chain with other chemical moieties. For example, in the development of novel xanthine (B1682287) oxidase inhibitors, researchers have designed and synthesized compounds that hybridize an indole ring with an isoxazole-3-carboxylic acid. nih.gov This approach, based on bioisosteric replacement, led to the discovery of potent inhibitors, indicating that the isoxazole (B147169) ring can serve as a suitable bioisostere for certain functionalities of the indole core. nih.gov

Another example of bioisosterism is the substitution of the carboxylic acid functional group. The cyclopentane-1,3-dione moiety has been investigated as a potential bioisostere for the carboxylic acid group in thromboxane (B8750289) A2 prostanoid receptor antagonists. researchgate.net This substitution can lead to compounds with comparable or improved biological activity and different physicochemical properties, which may be advantageous for drug development.

The synthesis of potential ligands for metal-organic frameworks, such as 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole, also provides a platform for creating isosteric analogs where the acetic acid side chain is replaced by a larger, more complex substituent. nih.gov While not a direct bioisosteric replacement in the traditional sense, these synthetic efforts expand the chemical space around the core indole structure, allowing for the exploration of new biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity, thereby guiding the design of new, more potent analogs.

QSAR models are built using a dataset of compounds with known biological activities. Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression (MLR), support vector machines (SVM), and neural networks, are then used to develop a model that correlates these descriptors with the observed biological activity. nih.gov

For instance, QSAR studies on carboxylic acid derivatives as HIV-1 integrase inhibitors have revealed that properties like polarizability and mass are important for their inhibitory activity. nih.gov Similarly, for indole-3-acetic acid derivatives, QSAR models could elucidate the influence of the fluorine substitution pattern and modifications to the acetic acid side chain on their biological effects.

The predictive power of a QSAR model is assessed through various validation techniques, including leave-one-out cross-validation and external validation with a set of compounds not used in model development. nih.gov A reliable QSAR model can then be used to predict the activity of virtual compounds before their synthesis, saving time and resources in the drug discovery process. Molecular docking studies are often used in conjunction with QSAR to visualize the binding mode of the compounds and to understand the structural basis for the observed activities. nih.gov

High-Throughput Screening (HTS) of this compound Analogs

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. This method is instrumental in identifying "hit" compounds from large chemical libraries, which can then be optimized through medicinal chemistry to become "lead" compounds.

In the context of this compound analogs, HTS can be employed to screen a library of related compounds against a specific biological target, such as an enzyme or a receptor. The assays used in HTS are designed to be robust, sensitive, and amenable to automation. mdpi.com They can be cell-based, providing information on the compound's activity in a cellular context, or target-based, directly measuring the interaction of the compound with a purified protein. mdpi.com

For example, HTS has been successfully used to identify novel inhibitors of various biological targets, including enzymes from Mycobacterium tuberculosis and HIV. mdpi.commdpi.com The process typically involves screening a large and diverse chemical library to identify initial hits. nih.gov These hits are then subjected to secondary screening and dose-response studies to confirm their activity and determine their potency.

The development of novel HTS methods, such as the PICLS (Propidium Iodide-based Chronological Lifespan) assay for identifying anti-aging compounds, demonstrates the adaptability of HTS to various biological questions. nih.gov For analogs of this compound, an HTS campaign could be designed to identify compounds with specific activities, such as anti-proliferative effects in cancer cells or modulation of a particular signaling pathway. The data generated from HTS can also be used to build and refine SAR models, further guiding the drug discovery process. luc.edu

Advanced Analytical Methodologies for the Detection and Quantification of 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid in Complex Matrices

Development of Chromatographic Methods (HPLC, GC-MS, LC-MS/MS) for Trace Analysis

Chromatographic techniques are the cornerstone for the separation and quantification of 2-(5,7-difluoro-1H-indol-3-yl)acetic acid, especially at trace levels. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of indole (B1671886) derivatives. nih.gov For this compound, a C18 or C8 column can be employed to separate the compound from matrix interferences. nih.gov The mobile phase typically consists of an aqueous component (like water with a small percentage of acid, such as acetic or formic acid, to control ionization) and an organic modifier (commonly acetonitrile (B52724) or methanol). nih.gov Gradient elution is often preferred to achieve optimal separation of a wide range of analytes in a single run. nih.gov Detection can be accomplished using a UV detector, set at the absorption maximum of the indole ring (around 280 nm), or more sensitively, a fluorescence detector, which leverages the native fluorescence of the indole moiety. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of this compound is necessary to increase its volatility and thermal stability. nih.gov Common derivatizing agents for indoleacetic acids include silylating agents (e.g., BSTFA) or alkylating agents to form esters. nih.gov The derivatized analyte is then introduced into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). nih.gov The mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the fragmented ions. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly suited for trace analysis in complex biological or environmental samples. After separation on a reversed-phase column, the analyte is ionized, typically using electrospray ionization (ESI), and then fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which significantly enhances selectivity and reduces background noise.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

| Parameter | HPLC-UV/Fluorescence | GC-MS | LC-MS/MS |

| Column | C18, 4.6 x 250 mm, 5 µm | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Acetic Acid in WaterB: Acetonitrile (Gradient) | Helium | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |

| Temperature | 30 °C | Oven program: 100 °C (1 min) to 280 °C at 15 °C/min | 40 °C |

| Detection | UV at 280 nm orFluorescence (Ex: 280 nm, Em: 350 nm) | Electron Ionization (EI),Scan or SIM mode | Electrospray Ionization (ESI),Multiple Reaction Monitoring (MRM) |

| Derivatization | Not required | Required (e.g., silylation) | Not typically required |

Electrochemical Detection Strategies for this compound

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of electroactive compounds like this compound. The indole moiety is susceptible to oxidation at a suitable electrode surface.

Strategies for electrochemical detection often involve techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov These can be coupled with HPLC for enhanced selectivity. The choice of electrode material is critical; glassy carbon electrodes (GCE) and boron-doped diamond (BDD) electrodes have been shown to be effective for the detection of similar indole compounds. nih.govbohrium.com The oxidation potential of the analyte is dependent on the pH of the supporting electrolyte. nih.gov By optimizing the pH and the electrode material, a highly sensitive and selective detection method can be developed. For instance, a study on a thiazolyl-indole natural product demonstrated a significantly lower detection limit on a BDD electrode compared to a GC electrode. nih.gov Another approach involves the use of screen-printed carbon electrodes, which can be used in flow injection analysis systems for rapid and routine measurements. researchgate.net

Spectrophotometric and Spectrofluorimetric Assays for Quantification

Spectrophotometric and spectrofluorimetric assays provide simpler and often higher throughput methods for quantification compared to chromatography, although they may have lower selectivity.

Spectrophotometric Assays: These methods are typically based on a color-forming reaction. For indole compounds, reagents like the Salkowski reagent (ferric chloride in perchloric acid) or Ehrlich's reagent (p-dimethylaminobenzaldehyde in an acidic medium) can produce a characteristic color that can be measured with a spectrophotometer. researchgate.net The intensity of the color is proportional to the concentration of the indole derivative.

Spectrofluorimetric Assays: These assays take advantage of the intrinsic fluorescence of the indole ring system. nih.gov The presence of fluorine atoms in this compound may influence its fluorescence quantum yield and emission wavelength compared to unsubstituted indole-3-acetic acid. The assay involves measuring the fluorescence intensity at the emission maximum after excitation at the appropriate wavelength. nih.gov This method is generally more sensitive than spectrophotometry. The development of such an assay would involve optimizing the solvent system and pH to maximize the fluorescence signal.

Immunoassays and Biosensor Development for Specific Detection

For highly specific detection, especially in complex biological matrices, immunoassays and biosensors are powerful tools.

Immunoassays: These methods rely on the highly specific binding between an antibody and its target antigen, in this case, this compound. The development of a specific polyclonal or monoclonal antibody against the target compound is the first and most critical step. Once the antibody is available, various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be developed for high-throughput screening.

Biosensors: Biosensors combine a biological recognition element with a physical transducer to generate a measurable signal. For indole-3-acetic acid, a fluorescent biosensor has been developed using bovine serum albumin as a bio-template. nih.gov A similar approach could be adapted for this compound. This could involve an enzyme that specifically interacts with the analyte or an antibody immobilized on a sensor surface. The binding event can be detected through various means, including fluorescence, electrochemical signals, or changes in mass (e.g., using a quartz crystal microbalance).

Assessment of Stability and Degradation Pathways of this compound

Understanding the stability of this compound is essential for the development of robust analytical methods and for interpreting analytical results. Indole derivatives are known to be sensitive to light, heat, and extreme pH conditions.

Stability testing typically involves forced degradation studies, where the compound is subjected to various stress conditions, including:

Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. researchgate.net

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.

Photodegradation: The compound is exposed to UV and visible light.

Thermal Degradation: The compound is subjected to high temperatures in both solid and solution states.

The degradation products can be identified using techniques like LC-MS/MS, which helps in elucidating the degradation pathways. Potential degradation pathways for this compound could involve decarboxylation of the acetic acid side chain, oxidation of the indole ring, or polymerization.

Table 2: General Approach for Stability Assessment of this compound

| Stress Condition | Typical Reagent/Parameter | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Cleavage of side chain, ring opening |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Decarboxylation, salt formation |

| Oxidation | 3% H₂O₂, Room Temperature | Hydroxylation of indole ring, N-oxidation |

| Photodegradation | UV light (254 nm), Visible light | Dimerization, polymerization, photo-oxidation |

| Thermal Degradation | 80 °C, solid and solution | Decarboxylation, decomposition |

Method Validation (Accuracy, Precision, Linearity, Limit of Detection, Limit of Quantification)

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

The key validation parameters include:

Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies in spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Representative Method Validation Parameters for a Hypothetical HPLC Method for this compound

| Parameter | Acceptance Criteria | Illustrative Result |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2% | < 1.5% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Linear Range | - | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | - | 0.03 µg/mL |

| Limit of Quantification (LOQ) | - | 0.1 µg/mL |

| Specificity | No interference at the retention time of the analyte | Passed |

| Robustness | % RSD ≤ 2% for varied parameters | Passed |

Potential Applications of 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid in Non Therapeutic and Emerging Fields

Application as a Chemical Probe for Biological Research

The strategic placement of fluorine atoms in bioactive molecules can significantly alter their electronic properties, lipophilicity, and metabolic stability without drastically changing their shape. These characteristics make fluorinated compounds, such as 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid, valuable candidates for use as chemical probes. While specific research on this particular difluoro-indole as a probe is not extensively documented, the broader class of fluorinated indoles has shown promise. For instance, fluorinated derivatives of 5-methoxyindole-3-acetic acid have been synthesized and evaluated for their utility in electron-capture negative ionization mass spectrometry, a highly sensitive analytical technique. nih.gov The presence of fluorine enhances their detection capabilities, allowing for the measurement of endogenous levels of related compounds in biological samples. nih.gov

Utility in Agrochemical Research (e.g., Plant Growth Regulation Studies, Herbicide Development)

Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class, playing a crucial role in virtually all aspects of plant growth and development. wikipedia.orgnih.gov Synthetic auxins, which are structurally similar to IAA, have long been used in agriculture as plant growth regulators and herbicides. nih.govwikipedia.org The introduction of fluorine atoms into the indole (B1671886) ring can enhance the biological activity and stability of these synthetic auxins. nih.gov

Fluorinated analogs of IAA are known to be potent auxins, and in some cases, they exhibit herbicidal properties at higher concentrations. nih.govnih.gov The fluorine substitutions can make the molecule more resistant to metabolic degradation by the plant, leading to a more sustained and potent effect. nih.gov Research on various indole-3-carboxylic acid derivatives has demonstrated their potential as antagonists of the auxin receptor protein TIR1, leading to significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants. nih.govresearchgate.net While specific studies on the 5,7-difluoro isomer are limited, it is plausible that this compound could be investigated for similar applications. Its potential efficacy as a plant growth regulator or a selective herbicide would depend on its specific interactions with plant auxin signaling pathways.

The following table summarizes the effects of some synthetic auxin derivatives in agrochemical research.

| Compound/Derivative Class | Application | Observed Effect |

| Indole-3-carboxylic acid derivatives | Herbicide | Inhibition of root and shoot growth in rape and barnyard grass. nih.govresearchgate.net |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicide | Kills most broadleaf weeds by causing uncontrolled growth. wikipedia.org |

| Indole-3-acetic acid (IAA) | Plant Growth Regulator | At optimal concentrations, improves plant growth and accumulation of bioactive compounds. mdpi.com |

Exploration in Material Science (e.g., Polymer Chemistry, Self-Assembling Systems)

The application of this compound in material science is a largely unexplored but promising field. Fluorinated organic compounds are of significant interest in polymer chemistry due to the unique properties that fluorine atoms impart, such as thermal stability, chemical resistance, and low surface energy. researchgate.net While direct polymerization of this specific indole derivative has not been reported, it could potentially serve as a monomer or an additive in the synthesis of specialized polymers.

The indole ring, with its planar structure and hydrogen-bonding capabilities, can participate in self-assembly processes. The introduction of fluorine atoms could further influence these non-covalent interactions, potentially leading to the formation of novel supramolecular structures such as gels, liquid crystals, or nanofibers. The acetic acid side chain also provides a handle for further chemical modification, allowing for the attachment of other functional groups to tailor the self-assembly behavior. However, without specific experimental data, these applications remain speculative.

Role in Environmental Research (e.g., Biodegradation Studies, Ecotoxicological Modeling)

The widespread use of synthetic compounds necessitates an understanding of their environmental fate. Fluorinated organic compounds are often more resistant to biodegradation than their non-fluorinated counterparts due to the strength of the carbon-fluorine bond. nih.gov However, microorganisms have been shown to degrade a variety of fluorinated aromatic compounds, often through pathways that involve initial oxidation of the aromatic ring. doi.org

Studies on the biodegradation of indole and its derivatives have identified various microbial strains capable of breaking down the indole ring. frontiersin.org Research into the microbial degradation of this compound could provide valuable insights into the environmental persistence of fluorinated auxins. Such studies are crucial for assessing the potential environmental impact of its use in agriculture.

In the field of ecotoxicology, this compound could be used in effect-based studies to understand the mechanisms by which fluorinated auxins impact non-target organisms in the environment. mdpi.com By studying its effects on model organisms, researchers can develop ecotoxicological models to predict the potential risks associated with its release into aquatic and terrestrial ecosystems.

Potential as a Synthetic Intermediate for Other Advanced Materials or Compounds

One of the most immediate and well-documented applications of this compound is its role as a chemical building block or synthetic intermediate. achemblock.com Chemical suppliers list it as a reagent for research and development, indicating its utility in the synthesis of more complex molecules. achemblock.combldpharm.com

The indole scaffold is a privileged structure in medicinal chemistry and materials science. The presence of the difluoro substitution pattern on the benzene (B151609) ring of the indole, combined with the reactive acetic acid group at the 3-position, makes this compound a versatile starting material. It can be used in a variety of chemical reactions to create a diverse range of derivatives. For example, the carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the indole nitrogen can be alkylated or acylated. unmc.edu These modifications can lead to the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. nih.govnih.gov

The following table provides examples of synthetic transformations involving indole derivatives.

| Starting Material Class | Reaction Type | Product Class |

| Indole-3-acetic acid | Amide coupling | Indole-3-acetamide derivatives unmc.edu |

| Indoles | Friedel–Crafts fluoroacetylation | Fluoroalkyl indol-3-yl ketones acs.org |

| Nitroindoles | Reduction | Aminoindoles nih.gov |

| Indole-2-carboxylic acid | Ugi 4-component reaction followed by Pd-catalyzed cyclization | Tetracyclic indoloquinolines rug.nl |

Applications in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, the availability of pure, well-characterized reference standards is essential for the accurate quantification of chemical substances. This compound, with its defined chemical structure and properties, can serve as a reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). supelco.com.twlgcstandards.com

Furthermore, its reactive carboxylic acid group makes it a potential derivatization agent. Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis. For example, by reacting with a fluorescent tag, this compound could be used to quantify other substances that lack a chromophore. The fluorine atoms can also be exploited in certain analytical techniques, such as ¹⁹F NMR or mass spectrometry, to enhance detection and quantification. nih.gov

Challenges, Emerging Trends, and Future Research Directions for 2 5,7 Difluoro 1h Indol 3 Yl Acetic Acid

Addressing Synthetic Challenges for Scalable and Stereoselective Production

The effective synthesis of 2-(5,7-Difluoro-1H-indol-3-yl)acetic acid is foundational to its study and potential application. Key challenges lie in achieving both scalability and, for its derivatives, stereoselectivity. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of the indole (B1671886) nucleus can significantly influence the reactivity of precursors and the stability of intermediates in classical indole syntheses, such as the Fischer, Bischler, or Japp-Klingemann reactions.

Developing a manufacturing process that is both cost-effective and high-yielding is a primary objective. This requires optimization of reaction conditions, use of readily available starting materials, and minimizing the number of synthetic steps. While the parent compound itself is achiral, many of its potential derivatives, created by modifying the acetic acid side chain, may contain one or more chiral centers. Therefore, the development of stereoselective synthetic methods is critical for producing enantiomerically pure derivatives, which is often a prerequisite for selective biological activity.

Table 1: Comparison of Potential Synthetic Strategies for Indole Acetic Acid Derivatives

| Synthetic Method | Potential for Scalability | Applicability to Fluorinated Substrates | Potential for Stereoselectivity | Key Considerations |

| Fischer Indole Synthesis | Moderate | High, but electron-withdrawing groups can require harsh conditions. | Not directly applicable to the core synthesis, but can be adapted for chiral auxiliaries in side-chain modifications. | Requires hydrazine (B178648) precursors, which can be unstable. |

| Japp-Klingemann Reaction | Good | Good, compatible with a range of substituted anilines. | Can incorporate chirality from the starting β-keto ester. | Involves diazonium salt intermediates, requiring careful temperature control. |

| Palladium-Catalyzed Coupling | High | Excellent, modern methods are well-suited for halogenated precursors. | High, through the use of chiral ligands and catalysts. | Catalyst cost and removal from the final product can be a concern. |

| Enzymatic Synthesis | Potentially High | Dependent on enzyme specificity for fluorinated substrates. | Excellent, enzymes are inherently stereoselective. | Requires identification and engineering of suitable enzymes. |

This interactive table provides a comparative overview of synthetic strategies relevant to producing indole acetic acid derivatives.

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical and pharmaceutical research. For a compound like this compound, these technologies offer the potential to accelerate discovery and development cycles significantly.

ML models can be trained on large datasets of existing indole derivatives and their measured biological activities. These trained models can then predict the potential efficacy and properties of novel, yet-to-be-synthesized analogs of this compound. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. Furthermore, AI can be employed to devise novel and efficient synthetic routes by analyzing vast networks of chemical reactions.

Exploration of Novel Biological Targets and Mechanistic Hypotheses (Beyond Current Scope)

While the full biological profile of this compound is still under investigation, the broader class of indole acetic acid derivatives has been associated with several biological targets. researchgate.net This provides a rational basis for forming new mechanistic hypotheses for the difluorinated analog. The parent compound of the class, Indole-3-acetic acid (IAA), is a metabolite of the essential amino acid tryptophan and is known to interact with the aryl hydrocarbon receptor (AhR), a key regulator of immune function. wikipedia.orgmdpi.com

Derivatives of indole acetic acid have been explored for a range of therapeutic targets. For instance, some are potent and selective antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), which is relevant for inflammatory diseases. researchgate.net Others have shown inhibitory activity against ectonucleotidases, enzymes that are overexpressed in some tumor environments. nih.gov The introduction of the 5,7-difluoro substitution pattern on the indole ring of this compound could modulate its binding affinity, selectivity, and pharmacokinetic properties for these or other, yet undiscovered, biological targets.

Table 2: Potential Biological Targets for Indole Acetic Acid Derivatives

| Target | Function | Therapeutic Relevance | Potential Role of Difluoro-Substitution |

| CRTH2 Receptor | Prostaglandin D2 receptor, mediates allergic inflammation. | Asthma, Allergic Rhinitis | May enhance binding affinity or selectivity over other prostanoid receptors. |

| Ectonucleotidases (e.g., CD73) | Generate immunosuppressive adenosine (B11128) in the tumor microenvironment. nih.gov | Oncology | Could alter enzyme-inhibitor interactions, leading to increased potency. nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Transcription factor regulating immune response and xenobiotic metabolism. mdpi.com | Autoimmune Diseases, Oncology | Fluorine atoms may modify receptor activation or downstream signaling pathways. |

| Thyroid Hormone Receptor β (TRβ) | Regulates lipid metabolism. nih.gov | Dyslipidemia, Metabolic Disorders | Could confer selectivity for the β-isoform over the α-isoform. nih.gov |

This interactive table outlines potential biological targets based on research into related compounds.

Interdisciplinary Approaches to Understanding this compound

A comprehensive understanding of this compound necessitates a deeply interdisciplinary approach. The journey from molecular concept to potential application involves a synergistic collaboration between multiple scientific fields:

Computational Chemistry: Utilizes AI and molecular docking to predict biological targets and design novel derivatives. nih.gov

Synthetic Organic Chemistry: Develops efficient and scalable methods to produce the compound and its analogs. nih.gov

Pharmacology and Cell Biology: Conducts in vitro and in vivo assays to validate predicted biological activities and elucidate mechanisms of action.

Microbiology: Investigates the interaction of the compound with the gut microbiome, which is known to metabolize tryptophan into various indole species. mdpi.com